In-Depth Technical Guide: Physicochemical Properties of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid
In-Depth Technical Guide: Physicochemical Properties of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values with established experimental protocols for the determination of key physicochemical parameters. This information is crucial for applications in drug discovery, formulation development, and chemical synthesis.
Core Physicochemical Data
The following table summarizes the available quantitative data for 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. It is important to note that most of the currently available data is derived from computational predictions. For comparative purposes, experimental data for the related compound Tetrahydro-2H-pyran-2-carboxylic acid is also included where available.
Table 1: Physicochemical Properties of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid and Related Compounds
| Property | 2-Methyltetrahydro-2H-pyran-2-carboxylic acid | Tetrahydro-2H-pyran-2-carboxylic acid | Data Type |
| Molecular Formula | C7H12O3[1] | C6H10O3[2] | - |
| Molecular Weight | 144.17 g/mol [1] | 130.14 g/mol [2] | - |
| Boiling Point | 110-113 °C (at 6 Torr)[3] | 88-95 °C[2] | Predicted[3] / Experimental |
| Melting Point | Not Available | - | - |
| Density | 1.124 ± 0.06 g/cm³[3] | 1.1400 g/cm³[2] | Predicted[3] / Experimental |
| pKa | 3.74 ± 0.20[3] | Not Available | Predicted[3] |
| LogP (XLogP3-AA) | 0.7[1] | Not Available | Computed[1] |
| Solubility | Not Available | Not Available | - |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following protocols are standard methods that can be applied to 2-Methyltetrahydro-2H-pyran-2-carboxylic acid.
Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid
A plausible synthetic route can be adapted from the synthesis of similar tetrahydropyran carboxylic acid derivatives. A common approach involves the oxidation of a corresponding aldehyde or alcohol.
Protocol:
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Oxidation of 2-Methyltetrahydro-2H-pyran-2-carbaldehyde:
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Dissolve 2-methyltetrahydro-2H-pyran-2-carbaldehyde in an appropriate solvent such as water or a buffered solution.
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Add an oxidizing agent, such as potassium permanganate (KMnO4), slowly to the solution at room temperature.
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Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction and work up the mixture. This typically involves filtration to remove manganese dioxide, followed by acidification of the filtrate with an acid like hydrochloric acid to a pH of 6-7.
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The resulting precipitate of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid is then collected by filtration, washed with cold water, and dried.
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Determination of Melting Point
The melting point is a fundamental property for assessing the purity of a solid compound.
Protocol:
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Sample Preparation: A small, dry sample of crystalline 2-Methyltetrahydro-2H-pyran-2-carboxylic acid is finely powdered and packed into a capillary tube.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Boiling Point
The boiling point is determined for liquid compounds at a specific pressure.
Protocol:
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Apparatus: A small-scale distillation apparatus is assembled.
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Sample: A sample of purified 2-Methyltetrahydro-2H-pyran-2-carboxylic acid is placed in the distillation flask.
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Heating: The flask is heated gently.
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Measurement: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point. For vacuum distillation, the pressure must be precisely controlled and recorded.
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the strength of an acid in solution.
Protocol: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.
Protocol: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
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Sample Addition: A known amount of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid is dissolved in the aqueous or octanol phase.
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Partitioning: The two phases are mixed thoroughly in a separatory funnel and then allowed to separate completely.
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Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Solubility
Solubility is a key parameter influencing a drug's absorption and bioavailability.
Protocol: Equilibrium Shake-Flask Method
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Sample Preparation: An excess amount of solid 2-Methyltetrahydro-2H-pyran-2-carboxylic acid is added to a known volume of the solvent of interest (e.g., water, buffer solutions at various pH values) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC or UV-Vis spectroscopy.
Visualizations
The following diagrams illustrate the logical workflow for determining the key physicochemical properties of a compound like 2-Methyltetrahydro-2H-pyran-2-carboxylic acid.
Caption: Experimental workflow for synthesis and physicochemical characterization.
Caption: Relationship of physicochemical properties to drug development aspects.
